Methyl Trimethylsilyl Malonate (CAS 51849-23-1): A Technical Guide for Scaffold Synthesis
Methyl Trimethylsilyl Malonate (CAS 51849-23-1): A Technical Guide for Scaffold Synthesis
Executive Summary
Methyl trimethylsilyl malonate (MTSM) is a specialized "hybrid" malonate reagent used primarily in advanced organic synthesis and medicinal chemistry. Unlike symmetric malonates (e.g., dimethyl malonate) or bis-silyl malonates, MTSM offers a unique chemoselective advantage : it facilitates the synthesis of methyl
Its core utility lies in its ability to undergo C-acylation followed by a spontaneous, regioselective decarboxylation of the silyl ester moiety. This bypasses the harsh hydrolytic conditions typically required to decarboxylate dialkyl malonates, preserving sensitive functional groups in complex drug pharmacophores.
Physicochemical Profile
| Property | Data | Note |
| CAS Number | 51849-23-1 | |
| IUPAC Name | 3-Methoxy-3-oxopropyl trimethylsilyl ester | (Also: Methyl trimethylsilyl propanedioate) |
| Molecular Formula | ||
| Molecular Weight | 190.27 g/mol | |
| Boiling Point | 105–110 °C @ 19 mmHg | Higher than Bis-TMS malonate (bp 63-66°C/1mmHg) |
| Density | ~1.00 g/mL (est) | Similar to ethyl analog |
| Solubility | DCM, THF, Et2O | Reacts with protic solvents (MeOH, H2O) |
| Stability | Moisture Sensitive | Hydrolyzes to monomethyl malonate |
Mechanistic Utility & Reagent Selection[4]
The choice of malonate reagent dictates the final product of an acylation reaction. MTSM fills a critical gap between methyl ketone synthesis and stable diester formation.
The "Decarboxylation Hierarchy"
-
Diethyl Malonate: Requires strong base (NaOEt) for acylation. Decarboxylation requires acidic hydrolysis and heat, often destroying the ester group.
-
Bis(trimethylsilyl) Malonate: Acylation followed by workup yields Methyl Ketones .[1] Both carboxyl groups are lost/decarboxylated.
-
Methyl Trimethylsilyl Malonate: Acylation followed by workup yields Methyl
-Keto Esters . Only the TMS-ester decarboxylates; the methyl ester remains intact.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic divergence that makes MTSM unique.
Caption: Pathway for the conversion of Acid Chlorides to
Experimental Protocols
Protocol A: Preparation of Methyl Trimethylsilyl Malonate
Note: While commercially available, in-house synthesis ensures freshness, critical for the moisture-sensitive TMS group.
Method: The Meldrum's Acid Route This method is preferred for its high yield and avoidance of difficult mono-hydrolysis steps.
-
Reagents: Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), Methyl trimethylsilyl ether (TMS-OMe), Toluene.
-
Setup: Flame-dried round-bottom flask with a reflux condenser and inert gas (Argon) inlet.
-
Procedure:
-
Dissolve Meldrum’s acid (1.0 eq) in dry toluene.
-
Add Methyl trimethylsilyl ether (1.2 eq).
-
Heat the mixture to reflux (approx. 110 °C).
-
Mechanism: The TMS-OMe acts as a nucleophile, opening the Meldrum's acid ring. Acetone is eliminated as a byproduct.
-
Monitor reaction via NMR (disappearance of Meldrum's acid singlet at ~3.6 ppm).
-
-
Purification:
-
Distill the solvent and byproduct (acetone) at atmospheric pressure.
-
Fractionally distill the residue under reduced pressure (target bp: 105–110 °C at 19 mmHg).
-
-
Storage: Store under Argon in a Schlenk flask or sealed ampoule at 4 °C.
Protocol B: Synthesis of Methyl -Keto Esters (C-Acylation)
This protocol uses neutral magnesium enolate chemistry, compatible with sensitive substrates.
Reagents:
-
Acid Chloride (R-COCl) (1.0 eq)
-
Methyl Trimethylsilyl Malonate (1.1 eq)
-
Magnesium Chloride (
) (anhydrous, 1.2 eq) -
Triethylamine (
) (2.5 eq) -
Solvent: Dry Acetonitrile (
) or THF.
Step-by-Step Workflow:
-
Enolate Formation:
-
Charge a flame-dried flask with anhydrous
and dry MeCN under Argon. -
Cool to 0 °C. Add Methyl trimethylsilyl malonate dropwise.
-
Add
dropwise. The mixture will become a white slurry as the Magnesium bis-enolate complex forms. Stir for 30 min at 0 °C.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
-
Acylation:
-
Decarboxylation & Workup:
-
Quench the reaction with dilute HCl (1N) or saturated
. -
Stir vigorously for 15–30 minutes. This step hydrolyzes the TMS ester (forming the carboxylic acid) which then spontaneously decarboxylates due to the
-keto position. -
Extract with Ethyl Acetate or Diethyl Ether.
-
Wash organic layer with brine, dry over
, and concentrate.
-
-
Result: The crude product is the Methyl
-keto ester ( ).
Decision Logic for Researchers
Use the following logic tree to determine if MTSM is the correct reagent for your synthetic pathway.
Caption: Selection logic for malonate derivatives based on target stability.
Safety and Stability
-
Hydrolysis Hazard: MTSM is highly sensitive to moisture. Exposure to atmospheric humidity rapidly hydrolyzes the silyl ester, yielding monomethyl malonate (which is unstable and may decarboxylate to methyl acetate/acetic acid derivatives).
-
Flammability: As with most organosilanes and esters, treat as a flammable liquid (Flash point est. >40 °C).
-
Byproducts: The hydrolysis yields Hexamethyldisiloxane (HMDS) or Trimethylsilanol, which are volatile. Ensure adequate ventilation.
References
-
Rathke, M. W.; Nowak, M. A. (1985).[3] Synthesis of
-Keto Acids and Methyl Ketones Using Bis(trimethylsilyl) Malonate and Triethylamine in the Presence of Lithium or Magnesium Halides. Synthetic Communications. -
Pitchumani, R. et al. (2010). Monomeric malonate precursors for the MOCVD of HfO2 and ZrO2 thin films. Dalton Transactions.[3] (Describes synthesis and physical properties of silyl malonates).
-
PubChem Database. Bis(trimethylsilyl) malonate and derivatives. (For general physical property comparisons).
-
Wierenga, W.; Skulnick, H. I. (1979). General, efficient, one-step synthesis of
-keto esters. The Journal of Organic Chemistry. (Foundational work on Mg-mediated acylation of malonates).
